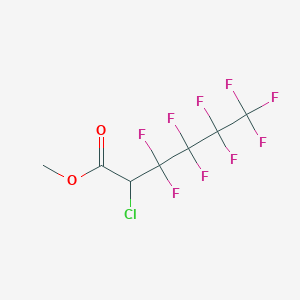
10-(Anthracen-2-yl)decanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(Anthracen-2-yl)decanoic acid is a chemical compound that features an anthracene moiety attached to a decanoic acid chain. Anthracene is an aromatic hydrocarbon consisting of three linearly fused benzene rings, known for its extended aromatic and conjugated π-system. This structure imparts interesting photochemical and photophysical properties to the compound, making it relevant in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-(Anthracen-2-yl)decanoic acid typically involves the coupling of anthracene derivatives with decanoic acid or its derivatives. One common method is the Friedel–Crafts acylation reaction, where anthracene is reacted with decanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions generally include anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions: 10-(Anthracen-2-yl)decanoic acid undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the anthracene ring to dihydroanthracene.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel–Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
科学研究应用
10-(Anthracen-2-yl)decanoic acid finds applications in several scientific research fields:
Chemistry: Used as a building block for synthesizing more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems and as a fluorescent probe for imaging.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic materials.
作用机制
The mechanism of action of 10-(Anthracen-2-yl)decanoic acid involves its interaction with specific molecular targets and pathways. The anthracene moiety can intercalate into DNA, affecting its replication and transcription processes. Additionally, the compound’s photophysical properties enable it to act as a photosensitizer, generating reactive oxygen species upon light irradiation, which can induce cell damage and apoptosis.
相似化合物的比较
- 9-(Anthracen-2-yl)nonanoic acid
- 11-(Anthracen-2-yl)undecanoic acid
- 10-(Phenanthren-2-yl)decanoic acid
Comparison: 10-(Anthracen-2-yl)decanoic acid is unique due to its specific chain length and the position of the anthracene moiety. Compared to 9-(Anthracen-2-yl)nonanoic acid and 11-(Anthracen-2-yl)undecanoic acid, it offers a balance between hydrophobicity and flexibility, making it suitable for various applications. The phenanthrene derivative, while similar in structure, exhibits different photophysical properties due to the distinct arrangement of its aromatic rings.
属性
CAS 编号 |
110015-65-1 |
|---|---|
分子式 |
C24H28O2 |
分子量 |
348.5 g/mol |
IUPAC 名称 |
10-anthracen-2-yldecanoic acid |
InChI |
InChI=1S/C24H28O2/c25-24(26)13-7-5-3-1-2-4-6-10-19-14-15-22-17-20-11-8-9-12-21(20)18-23(22)16-19/h8-9,11-12,14-18H,1-7,10,13H2,(H,25,26) |
InChI 键 |
IZKGMXHPYQAOJF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CCCCCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


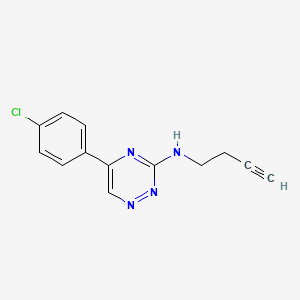
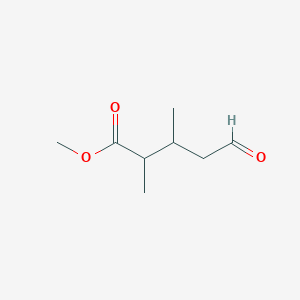
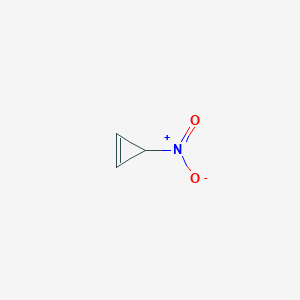
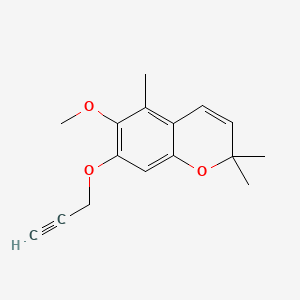
![3a,8a-Dihydroxy-1,3,3a,8a-tetrahydrocyclopenta[a]indene-2,8-dione](/img/structure/B14308248.png)
![2-Hydroxy-4-[2-(4-methylphenoxy)ethoxy]benzoic acid](/img/structure/B14308249.png)
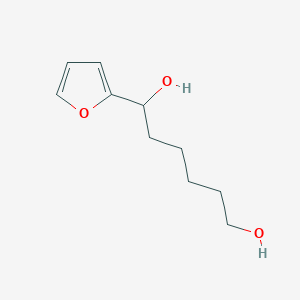

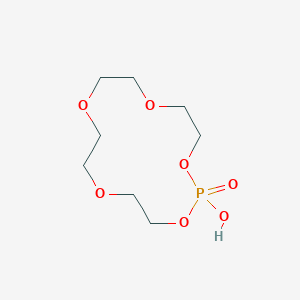
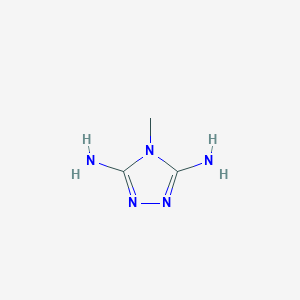
![(3,4-Dihydroxyphenyl)[4-(dodecyloxy)phenyl]methanone](/img/structure/B14308293.png)
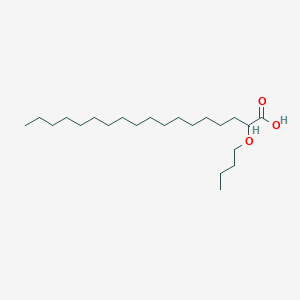
![1-[2,5-Dimethoxy-4-(2-phenylethenyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14308299.png)
